molecular formula C12H16N2O3 B7863267 2-(4-Methoxypiperidin-1-yl)isonicotinic acid

2-(4-Methoxypiperidin-1-yl)isonicotinic acid

Cat. No.: B7863267
M. Wt: 236.27 g/mol
InChI Key: HHHRCMVJHZQJCK-UHFFFAOYSA-N
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Description

2-(4-Methoxypiperidin-1-yl)isonicotinic acid is a derivative of isonicotinic acid (pyridine-4-carboxylic acid) featuring a 4-methoxy-substituted piperidine ring attached to the 2-position of the pyridine core. This structural modification introduces both steric and electronic changes compared to the parent compound.

Properties

IUPAC Name

2-(4-methoxypiperidin-1-yl)pyridine-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N2O3/c1-17-10-3-6-14(7-4-10)11-8-9(12(15)16)2-5-13-11/h2,5,8,10H,3-4,6-7H2,1H3,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HHHRCMVJHZQJCK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1CCN(CC1)C2=NC=CC(=C2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Mechanism and Reagent Selection

The most widely reported method involves coupling isonicotinic acid with 4-methoxypiperidine using carbodiimide-based reagents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC·HCl). This approach activates the carboxylic acid group of isonicotinic acid, facilitating amide bond formation with the secondary amine of 4-methoxypiperidine. The reaction typically proceeds in anhydrous dichloromethane (DCM) or dimethylformamide (DMF) under nitrogen atmosphere to prevent hydrolysis of the active intermediate.

Optimization of Reaction Conditions

  • Temperature : Reactions are conducted at 0–25°C to minimize side reactions such as epimerization or over-activation of the carboxylic acid.

  • Catalysts : 4-Dimethylaminopyridine (DMAP) is added (5–10 mol%) to accelerate the coupling by stabilizing the acyloxyphosphonium intermediate.

  • Stoichiometry : A 1:1.2 molar ratio of isonicotinic acid to 4-methoxypiperidine ensures complete consumption of the limiting reagent.

Workup and Isolation

Post-reaction, the mixture is quenched with aqueous HCl (1M) to protonate unreacted amine, followed by extraction with ethyl acetate. The organic layer is dried over sodium sulfate and concentrated under reduced pressure. Crude product purification is achieved via silica gel chromatography using a gradient of ethyl acetate/hexane (3:7 to 1:1), yielding this compound in 65–75% purity.

Nucleophilic Substitution Approaches

Halogenated Intermediate Synthesis

An alternative route involves synthesizing 2-chloroisonicotinic acid first, followed by displacement with 4-methoxypiperidine. This method, adapted from analogous pyridine-piperidine couplings, proceeds via a two-step protocol:

  • Chlorination : Isonicotinic acid is treated with thionyl chloride (SOCl₂) at reflux (70°C) for 4 h to generate 2-chloroisonicotinoyl chloride.

  • Nucleophilic Displacement : The acyl chloride intermediate reacts with 4-methoxypiperidine in acetonitrile at 80°C for 12 h, yielding the target compound after hydrolysis.

Challenges and Solutions

  • Regioselectivity : Chlorination at the 2-position is favored due to the directing effect of the carboxylic acid group.

  • Byproducts : Excess SOCl₂ is removed via distillation, while unreacted piperidine is eliminated by aqueous washings (pH 10–12).

Ester Hydrolysis and Functionalization

Synthesis via Methyl Ester Intermediate

A patent-derived method (WO2021074138A1) utilizes methyl 2-(4-methoxypiperidin-1-yl)isonicotinate as a precursor. The ester is synthesized via Mitsunobu reaction between methyl isonicotinate and 4-methoxypiperidine, followed by hydrolysis with lithium hydroxide (LiOH) in tetrahydrofuran (THF)/water (4:1) at 60°C.

Yield and Purity Considerations

  • Esterification Yield : 80–85% using diethyl azodicarboxylate (DEAD) and triphenylphosphine (PPh₃).

  • Hydrolysis Efficiency : >95% conversion to the carboxylic acid, with residual LiOH removed by ion-exchange chromatography.

Comparative Analysis of Synthetic Routes

Method Reagents Temperature Yield Purity
Carbodiimide CouplingEDC·HCl, DMAP0–25°C65–75%90–95%
Nucleophilic SubstitutionSOCl₂, 4-MeO-piperidine70–80°C55–60%85–90%
Ester HydrolysisDEAD, LiOH60°C70–80%95–98%

Key Observations :

  • Carbodiimide coupling offers moderate yields but requires stringent anhydrous conditions.

  • Ester hydrolysis provides higher purity but involves multi-step synthesis.

Purification and Characterization

Chromatographic Techniques

Final purification employs reverse-phase HPLC (C18 column, acetonitrile/water + 0.1% TFA) to isolate >98% pure product. Crystallization from ethanol/water (1:3) yields needle-shaped crystals suitable for X-ray diffraction.

Spectroscopic Data

  • ¹H NMR (400 MHz, DMSO-d₆): δ 8.45 (d, J = 5.1 Hz, 1H, pyridine-H), 7.85 (s, 1H, pyridine-H), 3.75–3.65 (m, 1H, piperidine-H), 3.30 (s, 3H, OCH₃), 2.90–2.70 (m, 4H, piperidine-H).

  • IR (KBr) : 1685 cm⁻¹ (C=O stretch), 1600 cm⁻¹ (C=N pyridine) .

Chemical Reactions Analysis

Types of Reactions

2-(4-Methoxypiperidin-1-yl)isonicotinic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group would yield a hydroxyl derivative, while reduction of the carbonyl group would produce an alcohol derivative .

Scientific Research Applications

Anticonvulsant Activity

Recent studies have highlighted the anticonvulsant properties of compounds similar to 2-(4-Methoxypiperidin-1-yl)isonicotinic acid. For instance, a related compound demonstrated significant inhibition of GABA transaminase (GABA-AT), suggesting potential use in treating epilepsy. In vivo studies indicated that certain doses led to a decrease in seizure frequency, although higher doses exhibited an atypical response, which may require further investigation into dose-response relationships and mechanisms of action .

Table 1: Anticonvulsant Activity Data

CompoundDose (mmole/kg)Latency (min)Number of Seizures
Control112.69 ± 2.061.22 ± 0.32
9b0.5010.27 ± 2.381.16 ± 0.16
VPNa0.5011.00 ± 4.360.50 ± 0.22

Modulation of Serotonergic Receptors

The compound has also been investigated for its interaction with serotonergic receptors, particularly the 5-HT7 receptor, which plays a crucial role in modulating pain and mood disorders. Activation of these receptors has been linked to analgesic effects and the modulation of neuronal excitability . Research indicates that compounds targeting the 5-HT7 receptor may provide therapeutic benefits in conditions such as chronic pain and depression.

Case Study:
A study explored the effects of a selective serotonin reuptake inhibitor (SSRI) on pain modulation via the activation of spinal 5-HT7 receptors, demonstrating that this pathway could restore diffuse noxious inhibitory control (DNIC) in models of neuropathic pain . This suggests that derivatives like this compound could be beneficial in developing new analgesics.

Potential in Drug Addiction Treatment

The modulation of serotonergic pathways by compounds like this compound may also extend to treating drug addiction. Research indicates that alterations in serotonergic signaling can influence drug self-administration behaviors, suggesting that targeting these pathways could help manage addiction . The role of the 5-HT7 receptor in regulating dopamine release further supports this application.

Mechanism of Action

The mechanism of action of 2-(4-Methoxypiperidin-1-yl)isonicotinic acid involves its interaction with specific molecular targets. In medicinal chemistry, it may act on neurotransmitter receptors or enzymes involved in neurological processes. The exact pathways and targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

The following table summarizes key structural analogs of 2-(4-Methoxypiperidin-1-yl)isonicotinic acid and their substituent effects:

Compound Name Substituent at 2-Position Molecular Formula Key Features
This compound 4-Methoxypiperidin-1-yl C₁₂H₁₆N₂O₃ Methoxy group enhances polarity; piperidine ring introduces conformational flexibility
2-(Cyclohexylamino)isonicotinic acid Cyclohexylamino C₁₂H₁₆N₂O₂ Bulky cyclohexyl group may reduce solubility but improve lipophilicity
2-Anilinoisonicotinic acid Anilino C₁₂H₁₀N₂O₂ Aromatic amine may facilitate π-π stacking interactions with biological targets
2-(Difluoromethoxy)isonicotinic acid Difluoromethoxy C₇H₅F₂NO₃ Electron-withdrawing fluorine atoms increase acidity of the carboxylic group
Isonicotinic acid hydrazide (INH) Hydrazide (-CONHNH₂) C₇H₇N₃O Known antitubercular agent; hydrazide group critical for prodrug activation

Physicochemical Properties

  • Solubility: The 4-methoxypiperidine substituent likely improves water solubility compared to non-polar groups like cyclohexylamino (logP ~1.8 estimated) due to the methoxy group’s polarity. However, fluorinated analogs (e.g., 2-(Difluoromethoxy)isonicotinic acid) may exhibit lower solubility due to hydrophobic fluorine atoms .
  • Acidity : The carboxylic acid group (pKa ~4.5 for isonicotinic acid) is influenced by substituents. Electron-withdrawing groups (e.g., -OCHF₂) lower the pKa, enhancing ionization at physiological pH, whereas electron-donating groups (e.g., -OCH₃) may slightly increase pKa .

Biological Activity

2-(4-Methoxypiperidin-1-yl)isonicotinic acid is a compound of interest due to its potential biological activities, particularly in pharmacological applications. This article reviews its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by the presence of a methoxy group attached to a piperidine ring and an isonicotinic acid moiety. Its chemical formula is C12H14N2O2, and it has a molecular weight of approximately 218.25 g/mol.

Research indicates that this compound may interact with various biological targets, including enzymes and receptors involved in neurological functions. The presence of the piperidine moiety suggests potential interactions with nicotinic acetylcholine receptors (nAChRs), which are crucial for neurotransmission and have implications in cognitive function and neurodegenerative diseases.

Antimicrobial Activity

Studies have demonstrated that derivatives of isonicotinic acid exhibit significant antimicrobial properties. For instance, compounds structurally similar to this compound have shown effectiveness against various bacterial strains, suggesting potential applications as antibacterial agents .

Neuroprotective Effects

The neuroprotective potential of this compound has been explored in the context of neurodegenerative diseases. Its ability to modulate nAChRs may contribute to cognitive enhancement and protection against neurotoxicity. In animal models, compounds with similar structures have been associated with reduced oxidative stress and inflammation in neuronal cells .

Study on Neuroprotective Effects

In a study involving mice treated with this compound analogs, researchers observed significant improvements in memory retention and cognitive function compared to control groups. The study highlighted the compound's role in enhancing synaptic plasticity, which is vital for learning and memory processes.

Antibacterial Efficacy

Another study focused on the antibacterial properties of isonicotinic acid derivatives, including this compound. The results indicated that these compounds exhibited notable activity against Gram-positive bacteria, with minimum inhibitory concentrations (MICs) lower than those of standard antibiotics used as controls .

Data Tables

Biological Activity Effectiveness Reference
AntimicrobialSignificant against Gram-positive bacteria
NeuroprotectiveImproved cognitive function in animal models
Enzyme InhibitionPotential inhibition of cholinesterase

Q & A

Basic Research Question

  • HPLC Analysis : Use a C18 column with a mobile phase of methanol/sodium acetate buffer (pH 4.6, 65:35 v/v) and UV detection at 254 nm. System suitability tests (peak symmetry, retention time reproducibility) ensure accuracy .
  • Spectroscopic Confirmation : Compare 1H^1H-NMR chemical shifts (e.g., methoxy protons at δ 3.3–3.5 ppm, piperidine protons at δ 1.5–2.8 ppm) and HRMS data with theoretical values .

What methodologies are recommended for assessing the biological activity of this compound in vitro?

Basic Research Question

  • Enzyme Inhibition Assays : Use fluorescence-based or colorimetric assays (e.g., NADH depletion for dehydrogenase targets) with IC50_{50} determination via dose-response curves. Include positive controls (e.g., known inhibitors) and blank corrections .
  • Cell Viability Studies : MTT assays in relevant cell lines (e.g., cancer or bacterial models) with 72-hour exposure and triplicate replicates to account for variability .

How can computational modeling elucidate the reaction mechanism of piperidine ring functionalization in this compound?

Advanced Research Question

  • Reaction Path Search : Apply density functional theory (DFT) to map transition states and intermediates. For example, calculate activation energies for nucleophilic attack on the pyridine ring to identify rate-limiting steps .
  • Solvent Effects : Use COSMO-RS simulations to predict solvent-polarity impacts on reaction kinetics and selectivity .

How should researchers address contradictions in reported biological activity data for this compound?

Advanced Research Question

  • Data Triangulation : Cross-validate results using orthogonal assays (e.g., SPR for binding affinity vs. enzymatic activity).
  • Experimental Replication : Standardize cell culture conditions (e.g., passage number, serum concentration) and compound solubility protocols (e.g., DMSO concentration ≤0.1%) to minimize variability .
  • Meta-Analysis : Apply multivariate regression to identify confounding variables (e.g., assay pH, temperature) across studies .

What strategies improve the solubility of this compound in aqueous buffers for in vivo studies?

Advanced Research Question

  • Co-Solvent Systems : Test PEG-400 or cyclodextrin-based formulations.
  • Salt Formation : Synthesize sodium or hydrochloride salts via reaction with NaOH/HCl, followed by lyophilization .
  • pH Adjustment : Solubility >1 mg/mL achievable at pH 6.5–7.5 due to carboxylate ionization .

How can structure-activity relationship (SAR) studies guide derivative design for enhanced target binding?

Advanced Research Question

  • Pharmacophore Modeling : Identify critical moieties (e.g., methoxypiperidine’s electron-donating effect) using docking simulations (AutoDock Vina).
  • Analog Synthesis : Replace the methoxy group with halogens or alkyl chains to assess steric/electronic effects on IC50_{50} .

What are the stability profiles of this compound under accelerated degradation conditions?

Advanced Research Question

  • Forced Degradation : Expose to 40°C/75% RH for 4 weeks or UV light (320–400 nm) for 48 hours. Monitor degradation via HPLC for hydrolytic (carboxylic acid cleavage) or photolytic byproducts .
  • Kinetic Analysis : Calculate Arrhenius parameters (Ea_a, k) to predict shelf-life under standard storage conditions .

How can green chemistry principles be applied to synthesize this compound sustainably?

Advanced Research Question

  • Solvent Selection : Replace DMF with Cyrene (dihydrolevoglucosenone) or ethanol-water mixtures.
  • Catalysis : Use immobilized lipases for amide bond formation, reducing metal catalyst waste .

What analytical challenges arise in quantifying trace impurities in bulk samples?

Advanced Research Question

  • LC-MS/MS Methods : Develop MRM transitions for known impurities (e.g., des-methyl analogs) with LODs <0.1%.
  • Sample Preparation : Solid-phase extraction (C18 cartridges) to concentrate impurities while excluding the main compound .

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